

7-Hydroxy Ropinirole-d14 material safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxy Ropinirole-d14

Cat. No.: B12409276

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Technical Guide: 7-Hydroxy Ropinirole-d14

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of **7-Hydroxy Ropinirole-d14**. A specific Material Safety Data Sheet (MSDS) for this deuterated compound is not readily available. Therefore, the safety and toxicological information presented herein is largely extrapolated from the data for the non-deuterated analogue, 7-Hydroxy Ropinirole HBr, and the parent compound, Ropinirole HCl. The primary difference in the deuterated form is isotopic labeling, which is not expected to significantly alter its material safety properties. However, it is imperative to handle this compound with the caution appropriate for a pharmacologically active substance.

Introduction

7-Hydroxy Ropinirole-d14 is a deuterium-labeled version of 7-Hydroxy Ropinirole, the major and pharmacologically active metabolite of Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors, and is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] The introduction of deuterium atoms into the molecule provides a stable isotopic label, making **7-Hydroxy Ropinirole-d14** an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic research, using mass spectrometry and liquid chromatography. [4]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of **7-Hydroxy Ropinirole-d14** and its related non-deuterated compounds.

Table 1: Properties of **7-Hydroxy Ropinirole-d14**

Property	Value	Source
CAS Number	81654-62-8	[4] [5]
Molecular Formula	C ₁₆ H ₁₀ D ₁₄ N ₂ O ₂	[5]
Molecular Weight	290.47 g/mol	[5]

Table 2: Properties of 7-Hydroxy Ropinirole HBr (Non-deuterated)

Property	Value	Source
CAS Number	81654-57-1	[6]
Molecular Formula	C ₁₆ H ₂₅ BrN ₂ O ₂	[6]
Molecular Weight	357.29 g/mol	[6] [7]

Table 3: Properties of Ropinirole Hydrochloride (Parent Compound)

Property	Value	Source
CAS Number	91374-20-8	[8] [9]
Molecular Formula	C ₁₆ H ₂₄ N ₂ O·HCl	[8]
Molecular Weight	296.84 g/mol	[8]
Solubility	Highly water soluble	[10] [11]
Melting Point	Not available	
Boiling Point	Not available	

Safety and Handling

The following safety information is derived from the Safety Data Sheets (SDS) of 7-Hydroxy Ropinirole HBr and Ropinirole HCl.

Table 4: Hazard Identification and Precautionary Statements

Hazard	Statement	GHS Classification	Source
Acute Oral Toxicity	Harmful if swallowed.	Category 4	[6] [12] [13]
Aquatic Hazard	Very toxic to aquatic life.	Acute Category 1	[6] [12] [13]
Aquatic Hazard	Very toxic to aquatic life with long lasting effects.	Chronic Category 1	[6] [12] [14]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.	Category 2	[14]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[6\]](#)[\[13\]](#) In case of insufficient ventilation, wear suitable respiratory equipment.
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[6\]](#)[\[13\]](#)
- Storage: Keep container tightly closed in a dry and well-ventilated place.[\[9\]](#)[\[15\]](#) Store at -20°C for powder form or -80°C in solvent.[\[6\]](#)
- Spills: Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[\[9\]](#)[\[15\]](#)

First Aid Measures:

- If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [\[6\]](#)[\[13\]](#)
- Skin Contact: Rinse skin with water/shower. Remove contaminated clothing. [\[6\]](#)[\[15\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[13\]](#)[\[15\]](#)
- Inhalation: Move person into fresh air. [\[15\]](#)

Experimental Protocols

While specific experimental protocols for the synthesis of **7-Hydroxy Ropinirole-d14** are not publicly available, general methods for the deuteration of pharmaceuticals are well-documented. [\[16\]](#)[\[17\]](#) The primary use of this compound is as an internal standard in analytical methods. Below is a representative protocol for the quantification of Ropinirole and its metabolites in biological matrices, for which **7-Hydroxy Ropinirole-d14** would be an ideal internal standard.

Protocol: Quantification of Ropinirole and Metabolites in Human Plasma by HPLC

This protocol is adapted from established methods for Ropinirole analysis. [\[10\]](#)[\[11\]](#)[\[18\]](#)

- Sample Preparation (Protein Precipitation):
 - To 100 µL of human plasma, add 10 µL of internal standard solution (**7-Hydroxy Ropinirole-d14** in methanol).
 - Add 200 µL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of mobile phase.

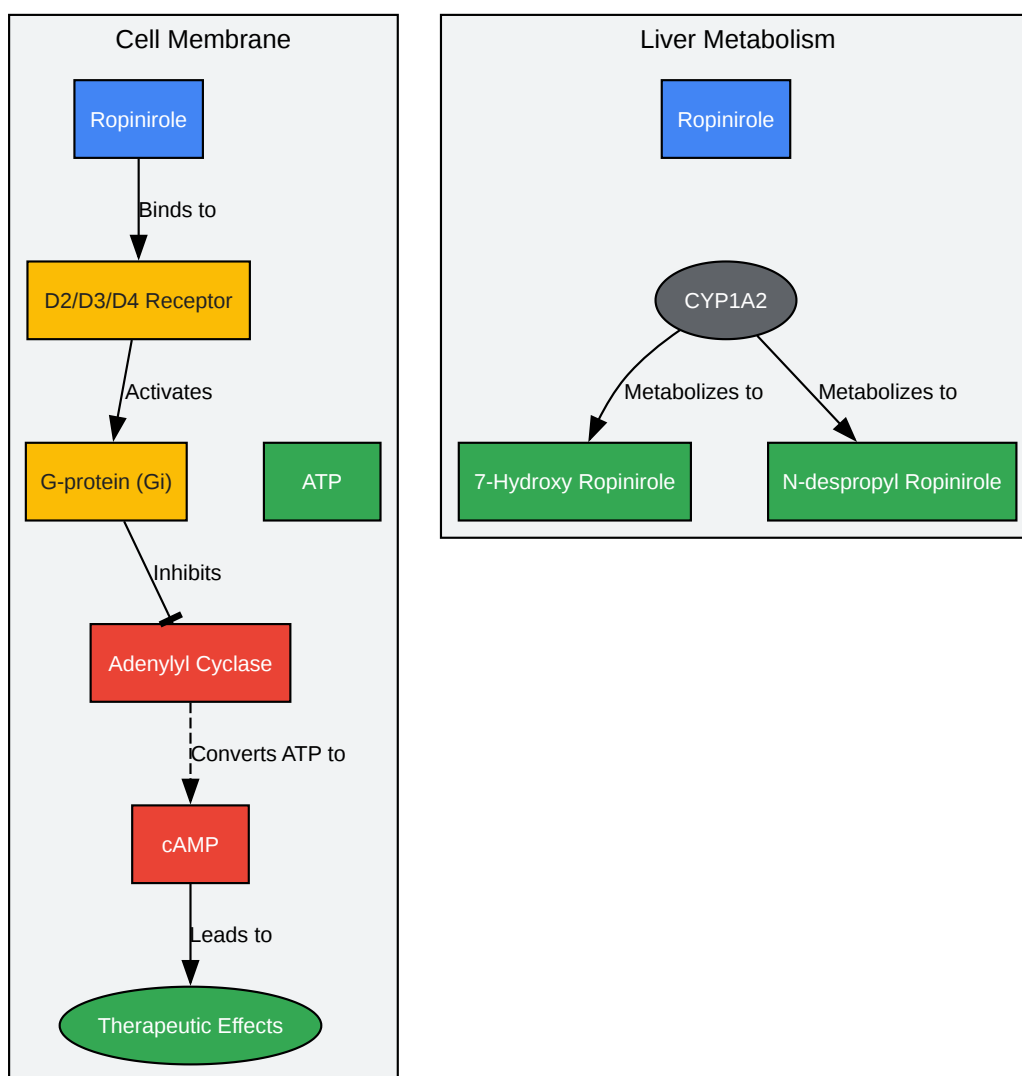
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).[10][11]
 - Mobile Phase: A degassed mixture of 0.05 M glacial acetic acid and acetonitrile (50:50, v/v).[10][11]
 - Flow Rate: 1.0 mL/min.[10][11]
 - Injection Volume: 20 μ L.
 - Detection: UV detector at 250 nm.[10][11]
 - Retention Time of Ropinirole HCl: Approximately 3.566 minutes (will vary based on exact conditions).[10][11]
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
 - Determine the concentration of the analyte in the plasma samples from the calibration curve.

Signaling Pathway and Metabolism

Ropinirole and its active metabolite, 7-Hydroxy Ropinirole, are dopamine agonists that primarily target D2, D3, and D4 receptors.[3][10] These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be the basis for its therapeutic effects in Parkinson's disease.[2]

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form 7-Hydroxy Ropinirole and N-despropyl ropinirole.[1][19]

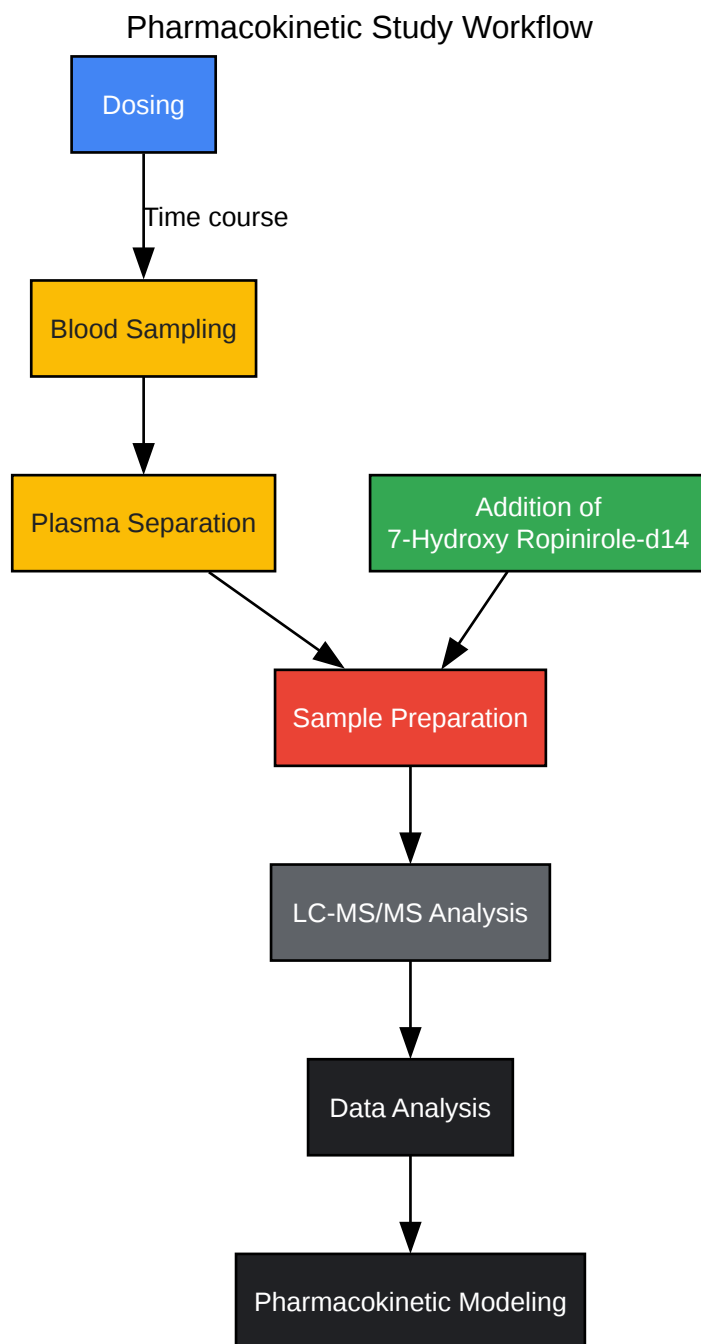
Ropinirole Signaling and Metabolism

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Caption: Ropinirole signaling pathway and primary metabolic route.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **7-Hydroxy Ropinirole-d14**.



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Caption: A typical workflow for a pharmacokinetic study.

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- To cite this document: BenchChem. [7-Hydroxy Ropinirole-d14 material safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409276#7-hydroxy-ropinirole-d14-material-safety-data-sheet]

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